molecular formula C20H22F3N3O2 B6451950 N-[1-(4-methoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine CAS No. 2549049-18-3

N-[1-(4-methoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No. B6451950
CAS RN: 2549049-18-3
M. Wt: 393.4 g/mol
InChI Key: QGVNOACQNXZXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-methoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C20H22F3N3O2 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-(4-methoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine is 393.16641144 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antibacterial Activity

The compound’s synthesis involves a straightforward route using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The resulting N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives exhibit antibacterial effects against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

Antiproliferative Properties

Piperazine analogs related to this compound have demonstrated potent antiproliferative activity against various tumors, including colon, prostate, breast, lung, and leukemia. These compounds were also effective in suppressing and eliminating experimental tumors in small-animal models .

Medicinal Chemistry and Drug Design

The isoxazole ring, a key structural motif in this compound, has been explored extensively in pharmaceutical and biological applications. Isoxazole derivatives exhibit diverse activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects. Substituted 1,2-benzoxazoles, in particular, play a crucial role in drug development .

Intermediate in Paliperidone Synthesis

6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole serves as an important intermediate in the synthesis of paliperidone, the primary active metabolite of the antipsychotic drug risperidone .

Mechanistic Insights

The compound’s cascade benzannulation mechanism, catalyzed by Ag(I), involves oxonium-ion generation, water nucleophilic addition, ring opening hydroxylation, and dual ketonization. This mechanistic understanding contributes to drug design and optimization .

Enzyme Inhibition

N-benzylpiperidine benzisoxazole derivatives, related to this compound, selectively inhibit acetylcholinesterase (AChE) and find application in Alzheimer’s disease treatment .

properties

IUPAC Name

(4-methoxyphenyl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O2/c1-25(18-17(20(21,22)23)6-3-11-24-18)15-5-4-12-26(13-15)19(27)14-7-9-16(28-2)10-8-14/h3,6-11,15H,4-5,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVNOACQNXZXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C(=O)C2=CC=C(C=C2)OC)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-methoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine

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